molecular formula C17H26N2O B294897 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide

Katalognummer: B294897
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: PVBGPYWUURQFGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, and ultimately results in decreased proliferation and survival of B-cells.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical models of CLL and MCL. In addition, this compound has been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is its potency and selectivity for BTK. This compound has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib, in preclinical models of CLL and MCL. However, this compound has some limitations for lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which can limit its efficacy.

Zukünftige Richtungen

There are several future directions for the development of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide. One direction is to improve the pharmacokinetic properties of this compound, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to investigate the potential of this compound in combination with other anticancer agents, such as venetoclax and rituximab, to enhance its antitumor activity. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

Synthesemethoden

The synthesis of 4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide involves several steps. First, 4-tert-butylbenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(pyrrolidin-1-yl)ethanamine to give this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in mouse models of CLL and MCL. This compound has also been shown to enhance the activity of other anticancer agents, such as venetoclax and rituximab.

Eigenschaften

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

4-tert-butyl-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C17H26N2O/c1-17(2,3)15-8-6-14(7-9-15)16(20)18-10-13-19-11-4-5-12-19/h6-9H,4-5,10-13H2,1-3H3,(H,18,20)

InChI-Schlüssel

PVBGPYWUURQFGT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.